N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Overview
Description
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with protein targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-phenylquinoline-4-carboxamide: Lacks the ethyl group on the phenyl ring.
N-tert-butyl-2-(4-methylphenyl)quinoline-4-carboxamide: Contains a methyl group instead of an ethyl group on the phenyl ring.
N-tert-butyl-2-(4-chlorophenyl)quinoline-4-carboxamide: Contains a chlorine atom on the phenyl ring.
Uniqueness
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature may affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-5-15-10-12-16(13-11-15)20-14-18(21(25)24-22(2,3)4)17-8-6-7-9-19(17)23-20/h6-14H,5H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANZQLODHBMRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179696 | |
Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361985-24-2 | |
Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361985-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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